Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it was used as a starting material in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of crizotinib, a drug used in cancer treatment (Kong et al., 2016). Similarly, it was utilized in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, another anticancer drug (Wang et al., 2015).
Structural Studies and Molecular Characterization
The compound has been subject to various structural studies, revealing insights into its molecular configuration. X-ray studies of similar tert-butyl piperidine-1-carboxylate derivatives have shown specific molecular packing driven by strong hydrogen bonds, leading to unique crystal structures (Didierjean et al., 2004). These studies are crucial for understanding the molecular behavior of such compounds and their potential applications in drug synthesis.
Versatility in Drug Synthesis
The versatility of tert-butyl piperidine-1-carboxylate derivatives extends beyond a single application. They have been synthesized and utilized in various forms, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, for the development of small molecule anticancer drugs (Zhang et al., 2018). These derivatives play a critical role in developing novel therapeutic agents, showcasing the compound's importance in medicinal chemistry.
Mechanism of Action
Target of Action
Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate, also known as 1-Boc-4-hydroxypiperidine , is a complex organic compoundIt’s worth noting that piperidine derivatives are often used as building blocks in the synthesis of various biologically active compounds .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Biochemical Pathways
It’s worth noting that piperidine derivatives are often involved in a wide range of biological activities, affecting various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have suitable properties for bioavailability .
Result of Action
Piperidine derivatives are often involved in a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
Like other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKWWVWQZVBPAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCN(CC1)C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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